Cas no 25878-57-3 (b-D-Glucopyranose,1,6-anhydro-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-, 2,3-diacetate)

25878-57-3 structure
Nome del prodotto:b-D-Glucopyranose,1,6-anhydro-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-, 2,3-diacetate
b-D-Glucopyranose,1,6-anhydro-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-, 2,3-diacetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- b-D-Glucopyranose,1,6-anhydro-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-, 2,3-diacetate
- [(1S,2R,3S,4S,5R)-3-acetyloxy-2-[(2R,3R,4R,5R,6R)-3,4,5-triacetyloxy-6-acetylperoxyoxan-2-yl]oxy-8-oxabicyclo[3.2.1]octan-4-yl] acetate
- 25878-57-3
- 1,6-Anhydrolactose hexaacetate
- [(1R, 2S, 3S, 4R, 5S)-3-acetyloxy-4-[(2R, 3R, 4R, 5R, 6R)-3, 4, 5-triacetyloxy-6-acetylperoxyoxan-2-yl]oxy-8-oxabicyclo[3.2.1]octan-2-yl] acetate
- [(1R,2S,3S,4R,5S)-3-acetyloxy-4-[(2R,3R,4R,5R,6R)-3,4,5-triacetyloxy-6-acetylperoxyoxan-2-yl]oxy-8-oxabicyclo[3.2.1]octan-2-yl] acetate
- 1,6-Alha
- beta-D-Glucopyranose, 1,6-anhydro-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-, diacetate
- (1R,2S,3S,4R,5S)-3-(acetyloxy)-4-{[(2R,3R,4R,5R,6R)-3,4,5-tris(acetyloxy)-6-(acetylperoxy)oxan-2-yl]oxy}-8-oxabicyclo[3.2.1]octan-2-yl acetate
-
- Inchi: InChI=1S/C24H32O16/c1-9(25)31-17-15-7-8-16(36-15)18(19(17)32-10(2)26)37-23-21(34-12(4)28)20(33-11(3)27)22(35-13(5)29)24(38-23)40-39-14(6)30/h15-24H,7-8H2,1-6H3/t15-,16+,17+,18-,19-,20-,21-,22-,23-,24-/m1/s1
- Chiave InChI: VKQOWXPZZKINND-UOZPJAJZSA-N
- Sorrisi: CC(OO[C@H]1O[C@@H](O[C@@H]2[C@@H]3CC[C@@H](O3)[C@H](OC(=O)C)[C@H]2OC(=O)C)[C@H](OC(=O)C)[C@@H](OC(=O)C)[C@H]1OC(=O)C)=O
Proprietà calcolate
- Massa esatta: 576.169
- Massa monoisotopica: 576.169
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 16
- Conta atomi pesanti: 40
- Conta legami ruotabili: 15
- Complessità: 995
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 10
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 195A^2
- XLogP3: 0.1
Proprietà sperimentali
- Densità: 1.39
- Punto di ebollizione: 598°Cat760mmHg
- Punto di infiammabilità: 252°C
- Indice di rifrazione: 1.516
b-D-Glucopyranose,1,6-anhydro-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-, 2,3-diacetate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | BICL2352-50mg |
1,6-Anhydro-?-D-lactose hexaacetate |
25878-57-3 | 50mg |
£260.00 | 2024-08-03 | ||
A2B Chem LLC | AF40924-500mg |
1,6-anhydrolactose hexaacetate |
25878-57-3 | Min. 98% [1H-NMR] | 500mg |
$948.00 | 2024-04-20 | |
A2B Chem LLC | AF40924-50mg |
1,6-anhydrolactose hexaacetate |
25878-57-3 | Min. 98% [1H-NMR] | 50mg |
$259.00 | 2024-04-20 | |
Apollo Scientific | BICL2352-250mg |
1,6-Anhydro-?-D-lactose hexaacetate |
25878-57-3 | 250mg |
£818.00 | 2024-08-03 | ||
A2B Chem LLC | AF40924-100mg |
1,6-anhydrolactose hexaacetate |
25878-57-3 | Min. 98% [1H-NMR] | 100mg |
$359.00 | 2024-04-20 | |
A2B Chem LLC | AF40924-250mg |
1,6-anhydrolactose hexaacetate |
25878-57-3 | Min. 98% [1H-NMR] | 250mg |
$600.00 | 2024-04-20 | |
Apollo Scientific | BICL2352-100mg |
1,6-Anhydro-?-D-lactose hexaacetate |
25878-57-3 | 100mg |
£424.00 | 2024-08-03 |
b-D-Glucopyranose,1,6-anhydro-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-, 2,3-diacetate Letteratura correlata
-
1. Back matter
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
25878-57-3 (b-D-Glucopyranose,1,6-anhydro-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-, 2,3-diacetate) Prodotti correlati
- 1806067-74-2(Methyl 4-(aminomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 1021418-60-9((1S,2S,3Z,5S)-2,6,6-Trimethyl-3-(3-pyridinylmethyl)imino-bicyclo3.1.1heptan-2-ol)
- 1784263-29-1(tert-butyl 3-amino-3-(pyridin-3-yl)pyrrolidine-1-carboxylate)
- 91037-91-1(2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole)
- 2411235-70-4(N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide)
- 2138165-14-5(Quinoline, 7-bromo-4-methyl-2-(1-methylethyl)-)
- 953040-23-8(2-Chloro-5-(trifluoromethyl)quinazolin-8-ol)
- 1504919-70-3(2-(5-chloro-2-hydroxyphenyl)ethanimidamide)
- 1547775-93-8(7-Bromo-5-fluoroisoquinolin-1-amine)
- 1396791-39-1(6-(4-benzylpiperidin-1-yl)-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpyridazine-3-carboxamide)
Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
